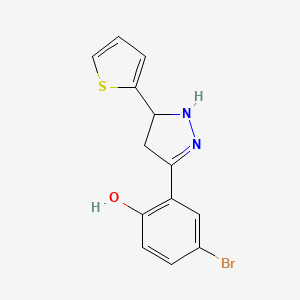

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Description

The compound 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (molecular formula: C₁₈H₁₄BrN₂OS) is a pyrazoline derivative featuring a bromophenol core and a thiophene-substituted dihydropyrazole ring.

Properties

IUPAC Name |

4-bromo-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIYBGALLOZRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and thiophene ring introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for bacterial survival.

Anticancer Properties

In addition to its antimicrobial effects, 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting signaling pathways involved in cell proliferation and survival. Molecular docking studies support these findings by predicting strong binding affinities to cancer-related proteins .

Material Science Applications

Beyond biological applications, this compound is also being explored for use in material sciences. Its unique electronic properties make it a potential candidate for organic semiconductors and photovoltaic devices. The incorporation of thiophene units can enhance charge transport properties, which are vital for developing efficient organic electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Halogen-Substituted Pyrazoline Derivatives

Isostructural halogenated analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its brominated counterpart (5) , demonstrate that halogen substitution (Cl vs. Br) minimally impacts molecular conformation but subtly alters crystal packing. Both compounds crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. Despite identical backbone structures, bromine’s larger atomic radius necessitates slight lattice adjustments .

Table 1: Comparison of Halogenated Pyrazoline Derivatives

Thiophene-Containing Analogs

The thiophene moiety in the target compound distinguishes it from analogs like 2-[5-(4-bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol () and compound 12 from (2-(5-(1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol). For example, compound 12’s synthesis involves hydrazine hydrate and acetic acid, mirroring methods for thiophene-anchored pyrazolines .

Antioxidant and Antimicrobial Activity

While direct bioactivity data for the target compound is unavailable, structurally related pyrazolines exhibit notable properties:

- 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol () shows superior antioxidant activity (DPPH assay) compared to its precursor chalcone, attributed to the pyrazoline ring’s electron-donating effects.

Table 2: Bioactive Pyrazoline Derivatives

Spectral and Physical Properties

- IR Spectroscopy : Pyrazoline derivatives typically exhibit C=N (1625–1650 cm⁻¹) and C=C (1480–1500 cm⁻¹) stretches, as seen in thiazole derivatives () and compound 12 ().

- Melting Points: Brominated analogs (e.g., 248–250°C for a thiazole-pyrazoline in ) suggest higher thermal stability compared to non-halogenated counterparts .

Biological Activity

4-Bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C13H12BrN2OS

- Molecular Weight : 320.21 g/mol

- CAS Number : Not explicitly listed but can be derived from its components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives, suggesting a promising avenue for this compound's biological applications.

In Vitro Antimicrobial Evaluation

A study evaluating various pyrazole derivatives, including compounds with similar structures to this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 4-Bromo Compound | 0.22 - 0.25 | Not specified | Bactericidal |

| Compound 7b | 0.22 - 0.25 | Not specified | Bactericidal |

| Control (Ciprofloxacin) | 0.381 | Not specified | Bactericidal |

The mechanism of action for these compounds typically involves the inhibition of biofilm formation and disruption of bacterial cell wall synthesis pathways. This action is crucial in combating resistant strains of bacteria, particularly in clinical settings where biofilm-related infections are prevalent .

Case Studies

- Pyrazole Derivatives Against Cancer Cells :

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.